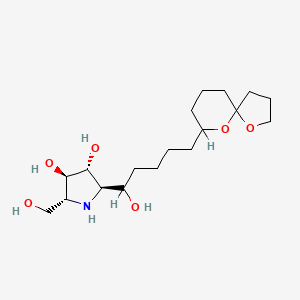
Broussonetine G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Broussonetine G is a natural product found in Broussonetia kazinoki with data available.
Wissenschaftliche Forschungsanwendungen
Glycosidase Inhibition
Broussonetine G has been identified as a potent inhibitor of glycosidases, specifically β-glucosidase and β-galactosidase. The inhibition potency is quantified using the IC50 value, which indicates the concentration required to inhibit 50% of the enzyme activity.
- Inhibition Potency : this compound exhibits significant inhibitory effects on β-glucosidase and β-galactosidase, with IC50 values in the nanomolar range. For example, Broussonetine C and E have shown IC50 values of 3.6 × 10^-8 and 2.0 × 10^-9 mol/L, respectively, indicating a strong potential for therapeutic applications in conditions such as diabetes and cancer treatment .
Potential Therapeutic Applications
The glycosidase inhibitory properties of this compound suggest several therapeutic applications:
- Antitumor Activity : Studies indicate that Broussonetine compounds may exhibit antitumor properties by inhibiting specific enzymes involved in tumor progression .
- Antiviral Effects : Some Broussonetia species have shown antiviral activities, which may extend to this compound, making it a candidate for further research in antiviral drug development .
- Diabetes Management : Given its ability to inhibit enzymes that break down carbohydrates, this compound could be explored for managing blood glucose levels in diabetic patients .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogs:
- Pyrrolidine Core : The configuration of the pyrrolidine ring and the side chains significantly influence the inhibitory potency against glycosidases. Variations in these structures can lead to different biological activities .
- Synthetic Analogues : Researchers are synthesizing various analogues of this compound to evaluate their glycosidase inhibition capabilities and potential therapeutic effects. This includes modifications to enhance selectivity and potency .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Eigenschaften
CAS-Nummer |
198953-21-8 |
|---|---|
Molekularformel |
C18H33NO6 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-[5-(1,6-dioxaspiro[4.5]decan-7-yl)-1-hydroxypentyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C18H33NO6/c20-11-13-16(22)17(23)15(19-13)14(21)7-2-1-5-12-6-3-8-18(25-12)9-4-10-24-18/h12-17,19-23H,1-11H2/t12?,13-,14?,15-,16-,17-,18?/m1/s1 |
InChI-Schlüssel |
DCEQEWFABGFSHE-KZZQWINHSA-N |
SMILES |
C1CC(OC2(C1)CCCO2)CCCCC(C3C(C(C(N3)CO)O)O)O |
Isomerische SMILES |
C1CC(OC2(C1)CCCO2)CCCCC([C@@H]3[C@H]([C@@H]([C@H](N3)CO)O)O)O |
Kanonische SMILES |
C1CC(OC2(C1)CCCO2)CCCCC(C3C(C(C(N3)CO)O)O)O |
Synonyme |
broussonetine G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















